2-(1-Naphthyl)propionaldehyde-d3
Description
2-(1-Naphthyl)propionaldehyde-d3 is a deuterated derivative of 2-(1-naphthyl)propionaldehyde, where three hydrogen atoms are replaced by deuterium (D). This isotopic substitution enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, as deuterated compounds reduce spectral interference and improve signal resolution. The compound features a naphthyl group (a fused bicyclic aromatic system) attached to the second carbon of a propionaldehyde chain. Its non-deuterated counterpart, 2-(1-naphthyl)propionaldehyde, is used in organic synthesis and as a precursor for pharmaceuticals or agrochemicals. However, the deuterated form offers distinct advantages in metabolic tracing and stability studies due to kinetic isotope effects (KIE) .
Properties
Molecular Formula |
C₁₃H₉D₃O |
|---|---|
Molecular Weight |
187.25 |
Synonyms |
α-Methyl-1-naphthaleneacetaldehyde-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(1-naphthyl)propionaldehyde-d3, we compare it structurally and functionally with related naphthyl-containing compounds (Table 1).
Table 1: Key Properties of 2-(1-Naphthyl)propionaldehyde-d3 and Related Compounds
*Estimated based on non-deuterated analog (C₁₃H₁₃O, ~184 g/mol) + 3 deuterium atoms. †Typical range for aromatic ketones.
Key Comparisons:
Functional Groups and Reactivity: Unlike 2-(1-naphthylmethyl)-2-imidazoline HCl (an imidazoline salt with basicity), 2-(1-naphthyl)propionaldehyde-d3 is an aldehyde, rendering it reactive in nucleophilic additions (e.g., Grignard reactions). Its deuterated methyl group alters reaction kinetics compared to the non-deuterated form, slowing metabolic degradation in tracer studies . Compared to 1-naphthyl methyl ketone (a ketone), the aldehyde group in 2-(1-naphthyl)propionaldehyde-d3 is more electrophilic, making it prone to oxidation or condensation reactions.
Physical Properties: The deuterated compound’s melting point and solubility are expected to differ marginally from its non-deuterated analog due to isotopic effects. For example, deuterated compounds often exhibit slightly higher melting points (e.g., D₂O vs. H₂O).
Analytical Utility :
- While 1-naphthyl phosphate is used in enzymatic assays (e.g., alkaline phosphatase activity), 2-(1-naphthyl)propionaldehyde-d3 serves as a stable internal standard in quantitative MS, reducing matrix effects in complex biological samples.
Synthetic Applications :
- 2-(1-Naphthylmethyl)-2-imidazoline HCl is a pharmaceutical intermediate, whereas the deuterated aldehyde is tailored for isotopic labeling in drug metabolism studies.
Research Findings and Challenges
- Isotopic Purity : Batch variability in deuterium enrichment (e.g., 98% vs. 99.5% D) impacts reproducibility in high-precision studies.
- Stability : The aldehyde group is prone to oxidation, requiring storage under inert conditions. Deuterated analogs may exhibit enhanced stability due to KIE, as seen in other deuterated drugs like deutetrabenazine .
- Cost: Deuterated compounds are significantly more expensive than non-deuterated analogs (e.g., 25g of 2-(1-naphthylmethyl)-2-imidazoline HCl costs ¥11,200, while deuterated variants can exceed ¥50,000 per gram).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
